molecular formula C13H16N4O3 B8041069 3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8041069
M. Wt: 276.29 g/mol
InChI Key: PGQMXAGPGPORIC-UHFFFAOYSA-N
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Description

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a chemical compound that belongs to the class of benzotriazinone derivatives

Properties

IUPAC Name

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9(2)7-8-20-13(19)15-17-12(18)10-5-3-4-6-11(10)14-16-17/h3-6,9H,7-8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQMXAGPGPORIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)NN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the reaction of 3-methylbutylamine with 4-oxo-1,2,3-benzotriazin-3-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazinone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Known for its use as a coupling reagent in peptide synthesis.

    1,x-bis-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes: These compounds have similar structural features and are used in various chemical applications.

Uniqueness

3-methylbutyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the 3-methylbutyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.

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